![molecular formula C20H20F2N2O4S B2459081 N-(5-アリル-3,3-ジメチル-4-オキソ-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-8-イル)-2,4-ジフルオロベンゼンスルホンアミド CAS No. 922123-66-8](/img/structure/B2459081.png)
N-(5-アリル-3,3-ジメチル-4-オキソ-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-8-イル)-2,4-ジフルオロベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H20F2N2O4S and its molecular weight is 422.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 知見: 合成された化合物は抗マイコバクテリア活性を示しましたが、ストレプトマイシンやイソニアジドなどの標準薬ほど強力ではありませんでした。 特に、化合物2gは最も高い活性を示しました .
抗マイコバクテリア活性
インドール誘導体と生物活性
抗菌特性を持つチアゾール誘導体
要約すると、N-(5-アリル-3,3-ジメチル-4-オキソ-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-8-イル)-2,4-ジフルオロベンゼンスルホンアミドは、抗菌研究において有望であり、さまざまな科学分野におけるさらなる調査に値します。その独自の構造は、革新的な創薬と治療的応用のための多くの機会を提供します。 🌟
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,4]oxazepine core with an allyl group and a difluorobenzenesulfonamide moiety. Its molecular formula is C17H18F2N2O3S. The compound's unique structural elements may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide exhibit significant anticancer properties. A study on related sulfonamide derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15 | Apoptosis |
Compound B | MCF7 | 10 | Cell Cycle Arrest |
N-(5-allyl...) | A549 | TBD | TBD |
Anticonvulsant Activity
Similar compounds have shown promising anticonvulsant activity. For instance, studies involving triazole derivatives have revealed their interaction with voltage-gated sodium channels and GABA receptors, suggesting that modifications in the oxazepine structure may enhance anticonvulsant effects .
Case Study: Anticonvulsant Testing
In a recent study, a series of oxazepine derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain modifications led to increased efficacy in seizure prevention .
The biological activity of N-(5-allyl...) may be attributed to several mechanisms:
- GABA Receptor Modulation : Similar compounds have been shown to modulate GABA receptors, enhancing inhibitory neurotransmission which is critical in seizure control.
- Sodium Channel Blockade : The interaction with voltage-gated sodium channels can prevent the propagation of seizure activity by stabilizing neuronal membranes.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
Research Findings
Recent investigations have focused on the synthesis and biological evaluation of oxazepine derivatives. These studies have underscored the importance of structural modifications in enhancing bioactivity.
Table 2: Summary of Biological Evaluations
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4S/c1-4-9-24-16-7-6-14(11-17(16)28-12-20(2,3)19(24)25)23-29(26,27)18-8-5-13(21)10-15(18)22/h4-8,10-11,23H,1,9,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZXCWABNWNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。